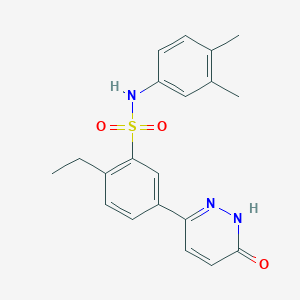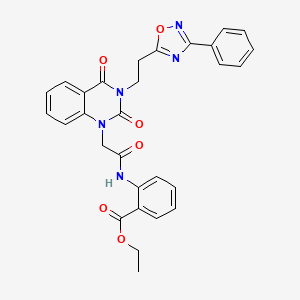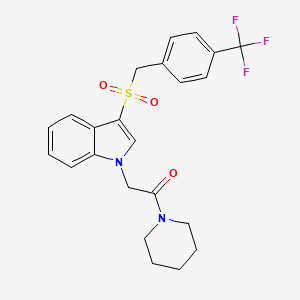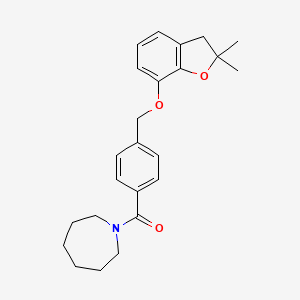![molecular formula C28H23ClN2O3 B11281442 2-(4-chlorophenyl)-3-{2-[2-(naphthalen-2-yloxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11281442.png)
2-(4-chlorophenyl)-3-{2-[2-(naphthalen-2-yloxy)ethoxy]ethyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C25H22ClNO3 .
- Fenvalerate belongs to the class of pyrethroid insecticides, which are widely used for pest control in agriculture and public health.
- It exhibits insecticidal properties by disrupting the nervous system of insects.
2-(4-chlorophényl)-3-{2-[2-(naphtalène-2-yloxy)éthoxy]éthyl}quinazolin-4(3H)-one: , is a synthetic organic compound.
Préparation Methods
- Fenvalerate is synthesized through esterification and cyanoethylation reactions.
- The industrial production method involves reacting 4-chloroacetophenone with 3-phenoxybenzyl bromide to form the intermediate, followed by cyanoethylation using potassium cyanide.
- The final product is obtained after purification and isolation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalenyloxyethyl Side Chain: This step involves the etherification of the intermediate with a naphthalen-2-yloxyethyl halide under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
- Fenvalerate undergoes various reactions, including hydrolysis, oxidation, and reduction.
- Common reagents include acids (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction).
- Major products include the corresponding acid, alcohol, and reduced forms of fenvalerate.
Applications de la Recherche Scientifique
- In chemistry, fenvalerate serves as a model compound for studying pyrethroid insecticides.
- In biology, it is used to investigate insecticide resistance mechanisms.
- In medicine, fenvalerate is not directly used but contributes to our understanding of pesticide toxicity.
- In industry, it plays a crucial role in pest management.
Mécanisme d'Action
- Fenvalerate targets the voltage-gated sodium channels in insect neurons.
- By binding to these channels, it disrupts the normal functioning of nerve impulses, leading to paralysis and death in insects.
- The compound’s selectivity for insect channels minimizes its impact on mammals.
Applications De Recherche Scientifique
2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Fenvalerate is unique due to its specific chemical structure and insecticidal properties.
- Similar compounds include other pyrethroids like deltamethrin, cypermethrin, and permethrin.
Remember that fenvalerate is widely used in agriculture, but its environmental impact and potential risks should be carefully considered
Propriétés
Formule moléculaire |
C28H23ClN2O3 |
|---|---|
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-(2-naphthalen-2-yloxyethoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C28H23ClN2O3/c29-23-12-9-21(10-13-23)27-30-26-8-4-3-7-25(26)28(32)31(27)15-16-33-17-18-34-24-14-11-20-5-1-2-6-22(20)19-24/h1-14,19H,15-18H2 |
Clé InChI |
FUCOBMVHVWFINN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCOCCN3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281359.png)


![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)butanamide](/img/structure/B11281373.png)

![2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11281386.png)
![2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11281397.png)
![(3-chlorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11281408.png)

![2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11281416.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11281425.png)

![2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B11281433.png)

